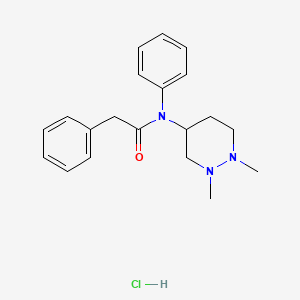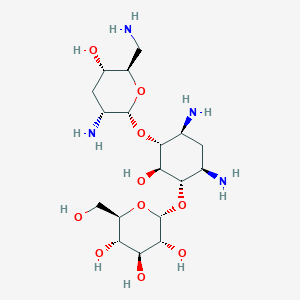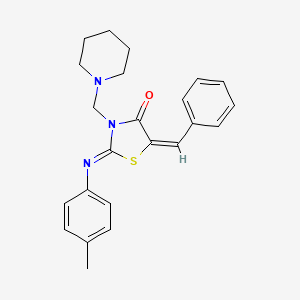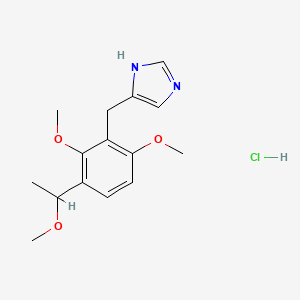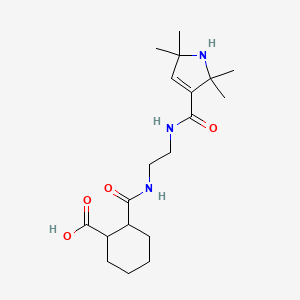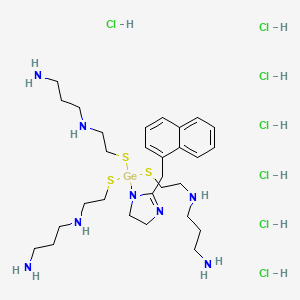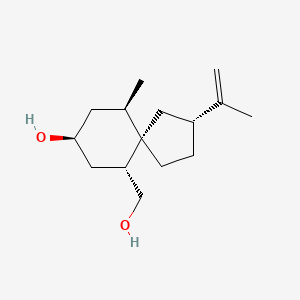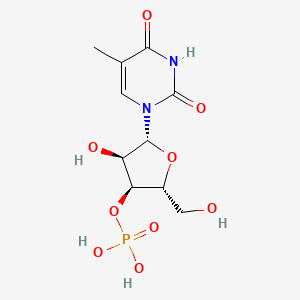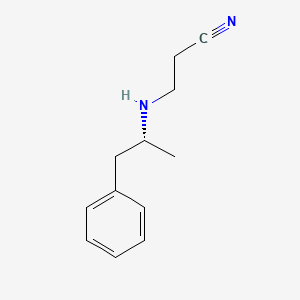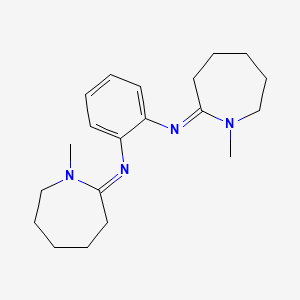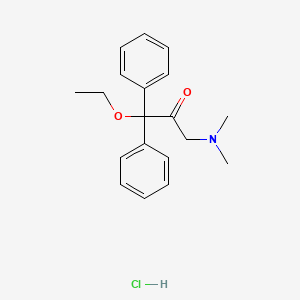
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, diphenyl groups, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride involves several steps. One common method includes the reaction of 2-propanone with dimethylamine and diphenylmethanol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and diphenyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanone, 1-(dimethylamino)-2-propanone
- Dimethylaminoisopropanol
- N,N-Dimethylaminoacetone
Uniqueness
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
85603-31-2 |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-ethoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-22-19(18(21)15-20(2)3,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14H,4,15H2,1-3H3;1H |
InChI-Schlüssel |
KHKUSEOKIWKXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


